tert-Butyl 4-formylphenethylcarbamate
Overview
Description
tert-Butyl 4-formylphenethylcarbamate: is an organic compound with the chemical formula C14H19NO3 . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of more complex organic molecules . The compound is stable under normal conditions but may degrade slightly when exposed to light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 4-formylphenethylcarbamate can be synthesized through various chemical reactions. One common method involves the reaction of 4-formylphenethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and is followed by purification steps such as crystallization to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-formylphenethylcarbamate undergoes various chemical reactions, including:
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
tert-Butyl 4-formylphenethylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-formylphenethylcarbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity . The carbamate group can also interact with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
- tert-Butyl 4-formylbenzylcarbamate
- tert-Butyl 4-aminobenzoate
- tert-Butyl N-(4-formylbenzyl)carbamate
Comparison: tert-Butyl 4-formylphenethylcarbamate is unique due to its specific structure, which includes both a formyl group and a carbamate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis . Similar compounds may have different functional groups or structural features, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-9-8-11-4-6-12(10-16)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVPDGAQMNTPMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591017 | |
Record name | tert-Butyl [2-(4-formylphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
421551-75-9 | |
Record name | tert-Butyl [2-(4-formylphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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